molecular formula C16H13N3O3 B579579 (6-Acetamidophenazin-2-yl) acetate CAS No. 18450-10-7

(6-Acetamidophenazin-2-yl) acetate

Cat. No.: B579579
CAS No.: 18450-10-7
M. Wt: 295.298
InChI Key: MAORRHKNBWIOGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Acetamidophenazin-2-yl) acetate is an organic compound with the molecular formula C16H13N3O3 and a molecular weight of 295.29 g/mol It is characterized by the presence of an acetyloxy group attached to a phenazine ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Acetamidophenazin-2-yl) acetate typically involves the acetylation of 7-hydroxy-1-phenazinylamine. The reaction is carried out in the presence of acetic anhydride and a suitable catalyst under controlled temperature conditions. The reaction can be represented as follows:

7-Hydroxy-1-phenazinylamine+Acetic anhydrideThis compound\text{7-Hydroxy-1-phenazinylamine} + \text{Acetic anhydride} \rightarrow \text{this compound} 7-Hydroxy-1-phenazinylamine+Acetic anhydride→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(6-Acetamidophenazin-2-yl) acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or amines (NH2-).

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenazine derivatives.

Scientific Research Applications

(6-Acetamidophenazin-2-yl) acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (6-Acetamidophenazin-2-yl) acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[7-(Hydroxy)-1-phenazinyl]acetamide
  • N-[7-(Methoxy)-1-phenazinyl]acetamide
  • N-[7-(Ethoxy)-1-phenazinyl]acetamide

Uniqueness

(6-Acetamidophenazin-2-yl) acetate is unique due to the presence of the acetyloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

18450-10-7

Molecular Formula

C16H13N3O3

Molecular Weight

295.298

IUPAC Name

(6-acetamidophenazin-2-yl) acetate

InChI

InChI=1S/C16H13N3O3/c1-9(20)17-13-4-3-5-14-16(13)19-12-7-6-11(22-10(2)21)8-15(12)18-14/h3-8H,1-2H3,(H,17,20)

InChI Key

MAORRHKNBWIOGK-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC2=C1N=C3C=CC(=CC3=N2)OC(=O)C

Synonyms

N-[7-(Acetyloxy)-1-phenazinyl]acetamide

Origin of Product

United States

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